N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide
N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
1766-62-7
VCID:
VC0154451
InChI:
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20)
SMILES:
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3
Molecular Formula:
C12H13F3N3O2P
Molecular Weight:
319.22 g/mol
N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide
CAS No.: 1766-62-7
Main Products
VCID: VC0154451
Molecular Formula: C12H13F3N3O2P
Molecular Weight: 319.22 g/mol
CAS No. | 1766-62-7 |
---|---|
Product Name | N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide |
Molecular Formula | C12H13F3N3O2P |
Molecular Weight | 319.22 g/mol |
IUPAC Name | N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
Standard InChIKey | XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES | C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Canonical SMILES | C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
PubChem Compound | 120563 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume